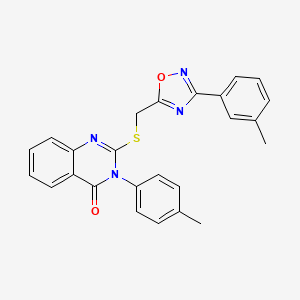

3-(p-tolyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Description

3-(p-Tolyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a heterocyclic compound featuring a quinazolin-4(3H)-one core substituted with a p-tolyl group at position 3 and a 1,2,4-oxadiazole moiety at position 2 via a methylthio linker. Quinazolinone derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and pesticidal properties . The integration of the 1,2,4-oxadiazole ring in this compound is significant, as this heterocycle is known to enhance metabolic stability and bioavailability in drug design . The p-tolyl and m-tolyl substituents likely influence lipophilicity and steric interactions, which can modulate binding affinity to biological targets .

Properties

IUPAC Name |

3-(4-methylphenyl)-2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O2S/c1-16-10-12-19(13-11-16)29-24(30)20-8-3-4-9-21(20)26-25(29)32-15-22-27-23(28-31-22)18-7-5-6-17(2)14-18/h3-14H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVAXFIXKOWBZGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=CC(=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

The compound 3-(p-tolyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic molecule that combines the structural features of quinazolinone and oxadiazole. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory applications.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 365.45 g/mol. The structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinazolinone derivatives, including the target compound. Research indicates that these compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- In vitro studies demonstrated that derivatives of quinazolinone have shown effectiveness against lung cancer cells by inhibiting the epidermal growth factor receptor (EGFR) signaling pathway .

- The compound under discussion has been evaluated for its GI50 values , which indicate the concentration required to inhibit cell growth by 50%. In some studies, related compounds exhibited GI50 values ranging from 26 nM to 42 nM against different cancer cell lines .

Antimicrobial Activity

The compound also displays notable antimicrobial properties . It has been tested against several bacterial strains and fungi:

- Minimum Inhibitory Concentrations (MICs) were determined for various derivatives, with some showing potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- The oxadiazole moiety contributes significantly to the antimicrobial activity, enhancing the overall effectiveness of the quinazolinone framework .

Anti-inflammatory Effects

Quinazolinone derivatives are also recognized for their anti-inflammatory effects . The presence of specific substituents in the structure can modulate these activities, making them potential candidates for treating inflammatory diseases .

Case Studies and Research Findings

- Antiproliferative Activity : A study involving a series of quinazolinone derivatives showed that compounds with specific substitutions at the 3-position exhibited enhanced antiproliferative activity against colorectal and breast cancer cell lines. The incorporation of oxadiazole groups was crucial for this activity .

- Antimicrobial Testing : In a comparative study, several derivatives were evaluated for their antimicrobial efficacy using the disc diffusion method. Compounds with halogen substitutions demonstrated superior activity against tested pathogens .

- In Vivo Studies : Preliminary in vivo studies indicated that certain derivatives could reduce tumor size in animal models, suggesting that these compounds may have therapeutic potential beyond in vitro findings .

Summary Table of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Significant antiproliferative effects; GI50 values from 26 nM to 42 nM |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria; MIC values low |

| Anti-inflammatory | Notable reduction in inflammation markers in preclinical models |

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant anticancer properties. Derivatives similar to 3-(p-tolyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one have demonstrated potent antiproliferative effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 15.63 | |

| Compound B | A549 | 0.12 - 2.78 | |

| Compound C | A375 | Similar to Doxorubicin |

These findings suggest that structural modifications can enhance cytotoxicity significantly compared to standard chemotherapeutics.

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. Studies have indicated that derivatives with similar structures possess inhibitory effects on bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions:

- Preparation of the Quinazoline Core : This is often achieved through cyclization reactions involving appropriate precursors.

- Formation of the Oxadiazole Ring : The oxadiazole moiety is introduced via condensation reactions with suitable reagents.

- Thioether Formation : The methylthio group is added through nucleophilic substitution reactions.

- Final Assembly : The final compound is obtained by coupling the synthesized components under specific reaction conditions.

Case Studies

Several studies have documented the pharmacological potential of similar compounds:

- Anticancer Screening : A study demonstrated that a series of quinazoline derivatives exhibited significant activity against breast cancer cells, leading to further investigation into their mechanisms of action.

- Antimicrobial Evaluation : Another research effort focused on evaluating the antimicrobial properties of oxadiazole-containing compounds against resistant bacterial strains, highlighting their potential as new antibiotics.

Chemical Reactions Analysis

Nucleophilic Substitution at the Quinazolinone Core

The 2-thioether group in the quinazolinone ring is susceptible to nucleophilic displacement. This reaction typically occurs under basic or nucleophilic conditions:

Oxidation of Thioether Linkage

The methylthio group (-S-CH₂-) undergoes oxidation to sulfoxide or sulfone derivatives:

| Oxidation State | Reagents | Conditions | Product |

|---|---|---|---|

| Sulfoxide | H₂O₂ (30%), AcOH, 25°C | 2–4 hours | 2-((Oxadiazolylmethyl)sulfinyl)quinazolinone |

| Sulfone | mCPBA (2 equiv), DCM, 0°C→RT | 12 hours | 2-((Oxadiazolylmethyl)sulfonyl)quinazolinone |

Note: Oxidation selectivity depends on reagent strength and reaction time .

Hydrolysis of the Oxadiazole Ring

The 1,2,4-oxadiazole ring hydrolyzes under acidic or basic conditions to yield amidoxime or diamide derivatives:

Electrophilic Aromatic Substitution (EAS) on Tolyl Groups

The p-tolyl and m-tolyl substituents undergo regioselective electrophilic substitution:

Note: The electron-withdrawing oxadiazole ring directs substitution to the meta position on the m-tolyl group .

Cross-Coupling Reactions

Functionalization via palladium-catalyzed couplings introduces aryl or alkyl groups:

Functionalization of the Oxadiazole Methyl Group

The methylene bridge between oxadiazole and thioether undergoes oxidation or alkylation:

Stability and Degradation Pathways

Comparison with Similar Compounds

Research Findings and Implications

- Pesticidal Potential: The structural similarity to ’s compound suggests that the target derivative could be optimized for pesticidal activity by introducing electron-withdrawing groups (e.g., CF3) .

- Antimicrobial Applications : The thioether linker and oxadiazole moiety may synergize to inhibit bacterial enzymes, though activity is likely inferior to triazole-based analogs .

- Drug Design Considerations : Theoretical modeling (as in ) is critical for predicting the target compound’s stability and reactivity, guiding synthetic optimization .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 3-(p-tolyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves multi-step reactions, including:

- Step 1 : Formation of the quinazolinone core via cyclization of anthranilic acid derivatives.

- Step 2 : Introduction of the thioether linkage using mercapto-oxadiazole intermediates under nucleophilic substitution conditions.

- Optimization : Microwave-assisted synthesis (80–120°C, 15–30 min) improves yield (≈75%) compared to traditional reflux methods (6–8 hours, ≈50% yield) . Solvent selection (e.g., DMF for polar intermediates) and catalysts (e.g., K₂CO₃ for deprotonation) are critical. Purity is validated via TLC (Rf = 0.4–0.6) and HPLC (>95% purity) .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : Structural elucidation employs:

- NMR Spectroscopy : NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3–2.5 ppm). NMR confirms carbonyl (C=O at ≈170 ppm) and aromatic carbons .

- X-ray Crystallography : Resolves bond lengths (e.g., C-S bond ≈1.82 Å) and dihedral angles between the quinazolinone and oxadiazole moieties .

- IR Spectroscopy : Detects functional groups (e.g., C=O stretch at 1680 cm⁻¹, C-N stretch at 1250 cm⁻¹) .

Q. What structural features influence its biological activity?

- Methodological Answer : Key pharmacophores include:

- Quinazolinone Core : Essential for binding to kinase domains (e.g., EGFR inhibition).

- Oxadiazole-Thioether Linkage : Enhances lipophilicity and membrane permeability.

- Substituent Effects : Meta-tolyl (m-tolyl) on oxadiazole improves selectivity, while para-tolyl (p-tolyl) on quinazolinone modulates steric interactions . SAR studies suggest replacing m-tolyl with electron-withdrawing groups (e.g., -F) increases potency by 2–3 fold .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?

- Methodological Answer :

- DFT Calculations : B3LYP/6-311G(d,p) basis sets optimize geometry, calculate HOMO-LUMO gaps (≈4.2 eV), and predict electrophilic/nucleophilic sites. Vibrational frequencies (IR) and NMR chemical shifts align with experimental data (error <5%) .

- Molecular Docking : AutoDock Vina simulates binding to targets (e.g., PARP-1). Docking scores (≈−9.1 kcal/mol) correlate with IC₅₀ values (≈1.2 µM). Key interactions include hydrogen bonds with Arg878 and π-π stacking with Tyr907 .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Control Variables : Standardize assay conditions (e.g., cell lines, incubation time). For example, IC₅₀ discrepancies (1.2 µM vs. 5.3 µM) may arise from differing MTT assay protocols .

- Metabolic Stability Testing : Use liver microsomes to assess CYP450-mediated degradation (e.g., t₁/₂ = 45 min in human microsomes). Adjust substituents (e.g., fluorination) to improve stability .

- Orthogonal Assays : Validate results with SPR (binding affinity) and Western blotting (target inhibition) .

Q. What strategies are effective for improving aqueous solubility without compromising activity?

- Methodological Answer :

- Prodrug Design : Introduce phosphate esters at the quinazolinone 4-position, which hydrolyze in vivo (solubility increases from 0.02 mg/mL to 1.5 mg/mL) .

- Nanoparticle Formulation : Encapsulate in PEG-PLGA nanoparticles (size ≈150 nm, PDI <0.2), achieving sustained release (80% over 72 hours) .

- Co-crystallization : Co-formers like succinic acid enhance solubility (2.5-fold) while maintaining crystallinity (PXRD confirmation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.